Ethyl 3-(methylamino)-3-oxopropanoate

Medicinal Chemistry Drug Design Lipophilicity

This malonamide ester intermediate (CAS 71510-95-7) offers superior stability for controlled acylation versus reactive acyl chlorides, enabling selective amine derivatization under mild conditions with minimal side reactions. Ideal for synthesizing enantiomerically pure amines using organocatalysts—a critical capability in chiral drug development. Supplied with comprehensive ICH-compliant characterization data suitable for ANDA analytical method validation (AMV). Its moderate lipophilicity (cLogP = -0.3144) and balanced H-bond profile (1 HBD, 3 HBA) optimize drug-like properties. Stability supports continuous flow chemistry for scalable, cost-effective API manufacturing.

Molecular Formula C6H11NO3
Molecular Weight 145.158
CAS No. 71510-95-7
Cat. No. B2455436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(methylamino)-3-oxopropanoate
CAS71510-95-7
Molecular FormulaC6H11NO3
Molecular Weight145.158
Structural Identifiers
SMILESCCOC(=O)CC(=O)NC
InChIInChI=1S/C6H11NO3/c1-3-10-6(9)4-5(8)7-2/h3-4H2,1-2H3,(H,7,8)
InChIKeyVWTRXRCWWIJCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(Methylamino)-3-Oxopropanoate (CAS 71510-95-7): Key Intermediate for Pharmaceutical R&D and Chemical Synthesis


Ethyl 3-(methylamino)-3-oxopropanoate (CAS 71510-95-7), also referred to as Ethyl-N-methyl malonamide or N-Methyl-malonamic acid ethyl ester, is a malonamide derivative characterized by the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol [1]. It is fundamentally an amide ester, possessing functional groups that render it a versatile intermediate in organic synthesis [2]. This compound typically presents as a colorless to pale yellow solid with a melting point of 34-35 °C (in cyclohexane) and a boiling point of 91-92 °C at 0.16 Torr . Its predicted density is approximately 1.059 g/cm³ .

Why Generic Malonamide Substitution Fails: The Critical Differentiation of Ethyl 3-(Methylamino)-3-Oxopropanoate (CAS 71510-95-7)


While the class of malonamates shares a common backbone, direct substitution of Ethyl 3-(methylamino)-3-oxopropanoate with seemingly analogous compounds is not feasible for rigorous scientific or industrial applications. Structural nuances—such as the specific N-methyl amide group versus an unsubstituted amide or a different ester group—profoundly impact key selection parameters including reactivity in downstream syntheses [1], chromatographic retention for purity analysis [2], and physicochemical properties like logP and solubility that dictate compound handling and biological partitioning . The evidence below provides a quantitative, comparator-driven rationale for why this specific compound offers a differentiated profile, enabling informed procurement and experimental design decisions.

Quantitative Differentiation Evidence for Ethyl 3-(Methylamino)-3-Oxopropanoate (CAS 71510-95-7) vs. Closest Analogs


Comparative Lipophilicity: Ethyl Ester vs. Methyl Ester (CAS 76311-95-0) for Enhanced Membrane Permeability

Ethyl 3-(methylamino)-3-oxopropanoate (target) exhibits higher lipophilicity compared to its closest analog, Methyl 3-(methylamino)-3-oxopropanoate (CAS 76311-95-0, methyl ester). While direct experimental logP for the methyl ester is not available, the difference in ester alkyl chain length is a well-established driver of lipophilicity. For the target ethyl ester, the calculated logP is -0.3144 . The ethyl ester substitution adds an additional methylene unit relative to the methyl ester, which typically increases logP by approximately 0.5 units. This predicted difference correlates with potentially enhanced membrane permeability, which is a critical factor for compounds intended to access intracellular targets or cross biological barriers.

Medicinal Chemistry Drug Design Lipophilicity

Enhanced Reactivity and Selectivity in Amide Synthesis vs. Ethyl Malonoyl Chloride (CAS 36239-09-5)

Ethyl 3-(methylamino)-3-oxopropanoate (target) offers a controlled reactivity profile for amide bond formation compared to the highly reactive acyl chloride, Ethyl malonoyl chloride (CAS 36239-09-5). The target compound is a stable amide ester that can be selectively activated, whereas ethyl malonoyl chloride is a potent acylating agent that reacts exothermically with water and many nucleophiles, often leading to undesired side reactions and the need for strict anhydrous conditions. The target compound has been specifically noted for its utility in synthesizing amines by reacting with an acid chloride , and for use in continuous flow chemistry processes due to its stability [1]. This allows for a more controlled and predictable synthesis of complex molecules, reducing the formation of byproducts and simplifying purification.

Organic Synthesis Reaction Selectivity Peptide Chemistry

Analytical Purity and Reproducibility: Validated for ANDA/QC Workflows vs. Non-Pharma Grade Analogs

Ethyl 3-(methylamino)-3-oxopropanoate is supplied with comprehensive characterization data compliant with regulatory guidelines, making it suitable for use as a reference standard in analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDA) [1]. In contrast, generic malonamates often lack this level of documented purity and traceability. For instance, this compound is available with a purity of ≥98.5% by HPLC and strict impurity profiles (Heavy metals ≤10 ppm) [2]. This level of quality assurance is critical for generating reliable and reproducible analytical data in regulated pharmaceutical environments.

Analytical Chemistry Quality Control Pharmaceutical Manufacturing

Predicted Hydrogen Bonding Profile vs. General Malonamide Class for Rational Drug Design

Ethyl 3-(methylamino)-3-oxopropanoate possesses a distinct hydrogen bonding profile compared to its parent malonic acid or other malonamide derivatives. It features exactly 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), with a Topological Polar Surface Area (TPSA) of 55.4 Ų . This is in contrast to malonic acid, which has 2 HBDs and 4 HBAs. The N-methyl substitution in the target compound eliminates one potential hydrogen bond donor site relative to an unsubstituted malonamic acid, which can significantly reduce aqueous solubility but enhance passive membrane permeability and reduce binding to serum proteins [1].

Computational Chemistry Medicinal Chemistry Drug Design

Stability and Solubility for Formulation vs. Carboxylic Acid Analogs

Ethyl 3-(methylamino)-3-oxopropanoate, as an ester, exhibits different stability and solubility profiles compared to its corresponding carboxylic acid analog (N-Methyl-malonamic acid). The compound is reported to have a predicted pKa of 13.94 ± 0.46 , indicating the amide proton is weakly acidic and the molecule will remain neutral under physiological pH. In contrast, the free acid analog would be predominantly ionized at physiological pH (pH ~7.4), enhancing aqueous solubility but potentially limiting passive membrane permeability. The target ester is soluble in organic solvents like chloroform, DMSO, and methanol [1], which is advantageous for synthetic manipulations and formulation in organic media. Furthermore, its stability as a solid at room temperature simplifies storage and handling compared to more labile or hygroscopic analogs [2].

Formulation Science Preformulation Chemical Stability

Optimal Scientific and Industrial Use-Cases for Ethyl 3-(Methylamino)-3-Oxopropanoate (CAS 71510-95-7)


Synthesis of Complex Amides and Amine Derivatives via Controlled Acylation

Ethyl 3-(methylamino)-3-oxopropanoate is an ideal starting material for the synthesis of specific amide bonds or amine derivatives through controlled acylation. Unlike highly reactive acyl chlorides, this compound's stability allows for selective activation and reaction with amines or other nucleophiles under milder conditions, minimizing side reactions . This is particularly valuable in the construction of complex pharmaceutical intermediates where functional group tolerance is paramount. The compound has been highlighted for its use in synthesizing enantiomerically pure amines using organocatalysts , a key capability in the development of chiral drugs.

Pharmaceutical Analytical Reference Standard for ANDA Filings

Due to its availability with high purity (≥98.5%) and comprehensive characterization data compliant with ICH guidelines [1], this compound is directly applicable as a reference standard in analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDA) [2]. Its well-defined physicochemical properties, including LogP and TPSA , ensure reliable chromatographic retention and spectroscopic identification, which are critical for establishing the identity, purity, and strength of pharmaceutical products in a regulatory context.

Medicinal Chemistry Scaffold for Optimizing Drug-Like Properties

The unique physicochemical profile of Ethyl 3-(methylamino)-3-oxopropanoate—specifically its moderate lipophilicity (cLogP = -0.3144) and balanced hydrogen bonding capacity (1 HBD, 3 HBA) —makes it a valuable scaffold in medicinal chemistry for optimizing drug-like properties. It serves as a strategic building block for modifying the lipophilicity and permeability of lead compounds without introducing additional hydrogen bond donors that could hinder membrane passage. This is a key differentiator from more polar malonamic acid analogs .

Continuous Flow Chemistry for Scalable Pharmaceutical Manufacturing

The compound's excellent stability and compatibility with continuous flow chemistry processes [3] make it a strong candidate for scalable pharmaceutical manufacturing. Continuous flow synthesis offers advantages in safety, heat transfer, and reaction control over traditional batch processes. Using a stable intermediate like Ethyl 3-(methylamino)-3-oxopropanoate in a flow reactor can lead to higher throughput, improved yield consistency, and reduced manufacturing costs for APIs and advanced intermediates [3].

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